N-[2-(diethylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Description
N-[2-(diethylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a benzamide derivative characterized by a 2,5-bis(trifluoroethoxy)phenyl core and a diethylaminoethyl side chain. Its synthesis involves condensation of hydrazones derived from 2,5-bis(trifluoroethoxy)benzohydrazide with thioglycolic acid, yielding a thiazolidin-4-one ring fused to the benzamide scaffold ().
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F6N2O3/c1-3-25(4-2)8-7-24-15(26)13-9-12(27-10-16(18,19)20)5-6-14(13)28-11-17(21,22)23/h5-6,9H,3-4,7-8,10-11H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSXPQSOSVXFFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 2,5-Bis(2,2,2-trifluoroethoxy)toluene
In a representative procedure, 2,5-dibromotoluene undergoes nucleophilic aromatic substitution with sodium 2,2,2-trifluoroethoxide in N,N-dimethylformamide (DMF) at 85–105°C. Copper(II) sulfate catalyzes the reaction, enabling complete substitution within 24–48 hours:
$$
\text{2,5-Dibromotoluene} + 2\,\text{CF}3\text{CH}2\text{ONa} \xrightarrow[\text{CuSO}_4]{\text{DMF, 85–105°C}} \text{2,5-Bis(2,2,2-trifluoroethoxy)toluene} + 2\,\text{NaBr}
$$
This step achieves >90% conversion, with the toluene methyl group directing substitution to the 2- and 5-positions. The product is isolated via distillation under reduced pressure (b.p. 91–96°C at 0.2 mmHg).
Oxidation to 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid
The methyl group on the aromatic ring is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in aqueous acidic media. In a typical protocol, 2,5-bis(2,2,2-trifluoroethoxy)toluene is refluxed with excess KMnO₄ in sulfuric acid, yielding 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid:
$$
\text{2,5-Bis(2,2,2-trifluoroethoxy)toluene} \xrightarrow[\text{H}2\text{SO}4]{\text{KMnO}4, \Delta} \text{2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid} + \text{CO}2 + \text{H}_2\text{O}
$$
Alternative oxidants like sodium permanganate (NaMnO₄) are less effective, often resulting in over-oxidation byproducts. The crude acid is purified via recrystallization from aqueous ethanol, achieving a melting point of 171.5–172°C.
Amide Bond Formation via Acyl Chloride Intermediate
Conversion of the benzoic acid to the corresponding amide involves a two-step sequence: formation of the acyl chloride followed by coupling with N,N-diethylethylenediamine.
Synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)benzoyl Chloride
The benzoic acid is treated with thionyl chloride (SOCl₂) under reflux, producing the acyl chloride in near-quantitative yield:
$$
\text{2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid} + \text{SOCl}2 \xrightarrow{\Delta} \text{2,5-Bis(2,2,2-trifluoroethoxy)benzoyl chloride} + \text{SO}2 + \text{HCl}
$$
The reaction is monitored by IR spectroscopy for the disappearance of the carboxylic O–H stretch (2500–3000 cm⁻¹) and appearance of the C=O stretch at 1770 cm⁻¹.
Coupling with N,N-Diethylethylenediamine
The acyl chloride is reacted with N,N-diethylethylenediamine in the presence of triethylamine (Et₃N) to scavenge HCl. A representative procedure uses diethyl ether as the solvent at 0°C to minimize side reactions:
$$
\text{2,5-Bis(2,2,2-trifluoroethoxy)benzoyl chloride} + \text{HN(CH}2\text{CH}3\text{)}2\text{CH}2\text{CH}2\text{NH}2 \xrightarrow[\text{Et}3\text{N}]{\text{Et}2\text{O}, 0°C} \text{Flecainide} + \text{Et}_3\text{NH}^+\text{Cl}^-
$$
The product is isolated by filtration, washed with dilute HCl to remove excess amine, and recrystallized from acetonitrile (yield: 30–47%, purity: 92–99.9%).
Catalytic Hydrogenation of Pyridine Precursors
An alternative route involves synthesizing a pyridine intermediate followed by hydrogenation. 2,5-Bis(2,2,2-trifluoroethoxy)-N-(pyridin-2-ylmethyl)benzamide is hydrogenated over platinum oxide (PtO₂) in acetic acid under 3 atm H₂:
$$
\text{Pyridine derivative} + 3\,\text{H}2 \xrightarrow[\text{PtO}2]{\text{AcOH, 25°C}} \text{Flecainide}
$$
This method avoids handling hygroscopic acyl chlorides but requires stringent control of hydrogenation parameters to prevent over-reduction. Batch inconsistencies due to catalyst poisoning (e.g., by sulfur impurities) necessitate multiple catalyst charges, reducing overall efficiency.
Process Optimization and Comparative Analysis
Yield and Purity Considerations
The acyl chloride route (Section 3) provides higher yields (45–50%) compared to hydrogenation (30–47%) but generates stoichiometric HCl waste. Patent EP1918280A1 highlights that using 2,5-dibromotoluene instead of 1,4-dibromobenzene improves etherification yields by 15–20% due to reduced steric hindrance.
Solvent and Catalyst Selection
Chemical Reactions Analysis
Types of Reactions
N-[2-(diethylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-[2-(diethylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of cellular processes.
Medicine: Explored for its therapeutic potential, particularly in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(diethylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets and pathways. The diethylamino group may facilitate binding to biological receptors, while the trifluoroethoxy groups can enhance the compound’s stability and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Similarities
All analogs share the 2,5-bis(2,2,2-trifluoroethoxy)benzamide backbone, which is critical for antiarrhythmic activity. The trifluoroethoxy groups at positions 2 and 5 enhance lipophilicity and metabolic stability, facilitating membrane penetration and target engagement ().
Side Chain Variations and Their Impact
Table 1: Key Analogs and Side Chain Features
Key Observations:
- Thiazolidinone derivatives (e.g., 5a-k) may modulate calcium release or store-operated calcium entry (). NU-FL affects sarcoplasmic reticulum calcium handling ().
Impurities and Byproducts
- Flecainide Impurities : Include N-(2-pyridinylmethyl)-... (CAS 57415-36-8) and N-((4-methylpiperidin-2-yl)methyl)-... (). These highlight the sensitivity of synthesis to side chain modifications.
- Control Measures : Chromatographic purification and optimized reaction conditions minimize impurities ().
Biological Activity
N-[2-(diethylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a synthetic compound with notable biological activity. This article delves into its chemical properties, biological mechanisms, and potential therapeutic applications based on diverse research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C17H22F6N2O3
- Molecular Weight : 416.36 g/mol
- CAS Number : 57005-21-7
- Boiling Point : Approximately 409.6 °C (predicted)
- Melting Point : 55-57 °C
| Property | Value |
|---|---|
| Molecular Formula | C17H22F6N2O3 |
| Molecular Weight | 416.36 g/mol |
| Boiling Point | 409.6 °C (predicted) |
| Melting Point | 55-57 °C |
| Density | 1.248 g/cm³ (predicted) |
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- VEGFR-2 Inhibition : The compound has been studied for its ability to inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in angiogenesis. In vitro studies demonstrated that it can effectively inhibit VEGFR-2 with an IC50 value of approximately 65 nM .
- Cytotoxicity Against Cancer Cells : The compound has shown potent cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values of 21.00 μM and 26.10 μM respectively. Importantly, it exhibited selectivity towards cancer cells over normal cell lines .
- Molecular Docking Studies : Molecular docking studies revealed that the compound binds effectively within the active site of VEGFR-2, indicating a strong potential for therapeutic applications in cancer treatment .
Study Overview
A series of studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : These studies focused on the cytotoxic effects on various cancer cell lines and assessed the selectivity indices against normal cells.
- Molecular Dynamics Simulations : Simulations were performed to confirm the binding stability and interaction patterns of the compound with VEGFR-2 over extended periods.
Key Findings
- Selectivity Indices : The compound displayed selectivity indices of 1.55 and 1.25 against normal cell lines W-38 when tested alongside HepG2 and MCF-7 cells .
- Binding Affinity : Docking studies indicated a binding energy score of -20.20 kcal/mol for the compound in relation to VEGFR-2, suggesting a strong interaction that could be exploited for drug development .
- Safety Profile : ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis showed favorable safety profiles for the compound, making it a candidate for further clinical evaluation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
